molecular formula C28H31NO4 B1255011 13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione

13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione

Cat. No.: B1255011
M. Wt: 445.5 g/mol
InChI Key: ZEHNBMLTLKOFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Ethenofluoreno[9’,1’:2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,10H)-trione, 16-ethenyl-3a,9a,9b,11,12,13,13a,13b,16,16a,16b,17a-dodecahydro-12-methyl- is a complex organic compound with a unique structure that combines multiple fused rings and functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as a precursor in the synthesis of novel materials with unique properties.

Biology

In biology, it may be explored for its potential as a bioactive molecule, with applications in drug discovery and development. Its complex structure could interact with biological targets in unique ways, leading to new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In industry, this compound might find applications in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps often include cyclization reactions, functional group transformations, and careful control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. The choice of solvents, catalysts, and purification methods would be crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could act by binding to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic aromatic hydrocarbons and heterocycles with fused ring systems. Examples might include:

  • Diketopyrrolopyrroles (DPPs)
  • Polycyclic aromatic hydrocarbons (PAHs)
  • Fluorene derivatives

Uniqueness

What sets this compound apart is its unique combination of fused rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable target for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione

InChI

InChI=1S/C28H31NO4/c1-3-16-7-11-18-20-12-14(2)4-10-19(20)26-23(18)22(16)25(30)24-21(27(31)29-28(24)32)13-15-5-8-17(33-26)9-6-15/h3,5-9,11,14,16,18-24,26H,1,4,10,12-13H2,2H3,(H,29,31,32)

InChI Key

ZEHNBMLTLKOFTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6C(C4=O)C(=O)NC6=O)C=C5)C=C

Synonyms

hirsutellone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione
Reactant of Route 2
13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione
Reactant of Route 3
13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione
Reactant of Route 4
13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione
Reactant of Route 5
13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione
Reactant of Route 6
13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(24),11,22,25-tetraene-15,17,19-trione

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